molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Cat. No.: B2561469
CAS No.: 198209-80-2
M. Wt: 230.275
InChI Key: YEJXVAVZMPQAIT-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound with the molecular formula C11H14N6 It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves the reaction of phenylhydrazine with cyanogen azide to form 1-phenyl-1H-tetrazole. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can produce a variety of substituted tetrazole-piperazine compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing tetrazole moieties can act as microtubule destabilizers, which are essential for cancer therapy. Studies have shown that derivatives of 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine exhibit antiproliferative effects against various cancer cell lines, including prostate (DU-145) and cervical (HeLa) cancer cells. For instance, one study reported that certain derivatives demonstrated significant cytotoxic activity compared to doxorubicin, a standard chemotherapy agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against specific bacterial strains, indicating potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving phenylhydrazine and carbonyl compounds. Its derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.

Derivative Structure Features Biological Activity
6fThio-substitutedPotent against DU-145
6jSulfonamide linkageSignificant cytotoxicity
6mBromophenyl groupEnhanced efficacy

Study on Cytotoxicity

A series of novel derivatives of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine were synthesized and evaluated for their cytotoxic activities. The results indicated that several compounds exhibited IC50 values comparable to or lower than doxorubicin, highlighting their potential as anticancer agents .

Mechanistic Insights

Mechanistic studies have suggested that the anticancer activity of these compounds may involve tubulin binding and disruption of microtubule dynamics. This mechanism is critical in understanding how these compounds can be developed into effective therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:

  • 1-(1-Phenyl-1H-tetrazol-5-yl)imidazole
  • 1-(1-Phenyl-1H-tetrazol-5-yl)triazole
  • 1-(1-Phenyl-1H-tetrazol-5-yl)pyrazole

These compounds share the tetrazole ring but differ in the attached heterocyclic ring

Biological Activity

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15ClN6
  • Molecular Weight : 248.73 g/mol
  • Chemical Structure : The compound features a tetrazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Antioxidant Properties

Research indicates that compounds containing tetrazole moieties often exhibit significant antioxidant activity. The tetrazole ring can stabilize free radicals, thus reducing oxidative stress in biological systems. This property is crucial for potential applications in treating diseases associated with oxidative damage.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly xanthine oxidase (XO). A study demonstrated that derivatives of this compound could serve as potent inhibitors of XO, with some achieving IC50 values as low as 0.031 μM, indicating a strong potential for the treatment of gout and related conditions due to reduced uric acid production .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Its derivatives have been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the tetrazole moiety enhances the compound's ability to penetrate bacterial membranes and exert its effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can form hydrogen bonds with active sites on target proteins, facilitating enzyme inhibition.
  • Electron Delocalization : The aromatic nature of the phenyl group allows for electron delocalization, which can stabilize reactive intermediates during biochemical reactions.

Study on Xanthine Oxidase Inhibition

In a detailed study, researchers synthesized a series of derivatives based on the piperazine scaffold. They found that modifications to the tetrazole moiety significantly influenced inhibitory potency against XO. The most effective derivative was characterized by an IC50 value comparable to established drugs like topiroxostat .

CompoundIC50 (μM)Mechanism
2s0.031Mixed-type inhibition
Topiroxostat0.021Competitive inhibition

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against various pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains.

PathogenMinimum Inhibitory Concentration (MIC)
MRSA4 μg/mL
E. coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a propargyl-substituted piperazine intermediate is reacted with azidobenzene derivatives in a 1:2 ratio of H₂O:DCM, using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2), and purification involves column chromatography (silica gel, ethyl acetate:hexane, 1:8) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.4 ppm) and piperazine methylene groups (δ 2.5–3.8 ppm). For triazole derivatives, a singlet at δ ~7.9–8.2 ppm confirms the triazole proton .
  • LCMS : Molecular ion peaks (e.g., m/z 397.1685 [M⁺] for triazole derivatives) validate molecular weight .
  • High-resolution mass spectrometry (HRMS) : Used to confirm exact mass and elemental composition .

Q. How are preliminary bioactivity assays designed for this compound?

Initial screens for analgesic, anti-inflammatory, or anticancer activity involve:

  • In vitro models : Cell viability assays (e.g., MTT) against cancer cell lines.
  • In vivo models : Rodent models for pain (e.g., hot-plate test) or inflammation (e.g., carrageenan-induced edema) .

Advanced Research Questions

Q. How can low yields in triazole ring formation be optimized?

  • Catalyst optimization : Adjust CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) ratios to enhance regioselectivity .
  • Solvent systems : Test polar aprotic solvents (e.g., DMF) or mixed solvents (DCM:H₂O) to improve reaction kinetics .
  • Temperature control : Extended stirring (6–7 hours at RT) ensures completion .

Q. What strategies resolve contradictions in crystallographic data?

  • Software refinement : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered regions .
  • Validation tools : Cross-check with CCDC databases and employ Rint values to assess data quality .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to enhance binding affinity to serotonin receptors .
  • Scaffold modifications : Replace the tetrazole ring with triazoles or pyrazoles to modulate pharmacokinetic properties .
Substituent Biological Activity Reference
2-FluorophenylImproved 5-HT receptor binding
4-NitrophenylEnhanced anticancer activity

Q. What computational methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-HT receptors or kinases. For example, triazole derivatives show hydrogen bonding with Ser159 and Tyr175 residues in 5-HT2A .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. Methodological Challenges

Q. How to address inconsistencies in pharmacological data across studies?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., IC₅₀ calculations using GraphPad Prism).
  • Off-target screening : Use kinase profiling panels to rule out nonspecific effects .

Q. What are best practices for handling reactive intermediates?

  • Safety protocols : Use fume hoods and PPE (gloves, goggles) to manage skin/eye irritants (e.g., propargyl bromide) .
  • Stability testing : Store intermediates under inert gas (N₂/Ar) at –20°C to prevent degradation .

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXVAVZMPQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparation took place by reacting 5-chloro-1-phenyl-1H-tetrazole with tert-butyl piperazine-1-carboxylate in DMF at 40° C.
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Synthesis routes and methods II

Procedure details

Using 5-chloro-1-phenyl-1H-tetrazol (2.10 g) and piperazine (10.0 g), and reaction at 100° C. in the same manner as in Example 196 (1), 1-(1-phenyl-1H-tetrazol-5-yl)piperazine (2.67 g) was obtained as a pale-yellow powder.
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